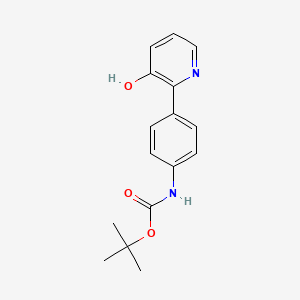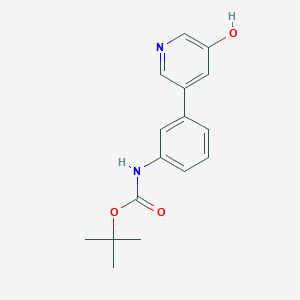
5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-BOC-Aminophenyl)-3-hydroxypyridine (5-BOC-3-HOP) is an organophosphorus compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 270.32 g/mol. Its chemical structure is composed of five-membered ring containing three carbon atoms, one nitrogen atom, one oxygen atom and one phosphorus atom. 5-BOC-3-HOP is known to have a wide range of biochemical and physiological effects, and is used in various lab experiments.
Wissenschaftliche Forschungsanwendungen
5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used to study the biochemical and physiological effects of organophosphorus compounds, as well as to study the mechanism of action of these compounds. 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is also used to study the inhibition of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, an important neurotransmitter in the nervous system. Furthermore, 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is used to study the inhibition of the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine.
Wirkmechanismus
The mechanism of action of 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is complex and not yet fully understood. It is believed that 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% binds to the active site of acetylcholinesterase, forming a covalent bond, which inhibits the enzyme’s activity. Similarly, 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% binds to the active site of tyrosine hydroxylase, forming a covalent bond, which inhibits the enzyme’s activity.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and tyrosine hydroxylase, leading to an increase in the levels of acetylcholine and dopamine, respectively. In addition, 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has been shown to have anti-inflammatory properties, as well as to have an effect on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has several advantages and limitations when used in lab experiments. One advantage is that it is a relatively stable compound and can be stored for long periods of time without degradation. Furthermore, 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% can be easily synthesized in a laboratory setting. However, it has some limitations. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% research. One potential direction is to further study the biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%, as well as to study its mechanism of action in greater detail. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%, such as its use as an anti-inflammatory agent or an immune system modulator. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%.
Synthesemethoden
5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is typically synthesized through a reaction between 3-hydroxypyridine and 3-bromo-4-chloro-5-iodopyridine in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%, in a yield of 95%.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(5-hydroxypyridin-3-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(7-13)12-8-14(19)10-17-9-12/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZIAFMFLKMLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



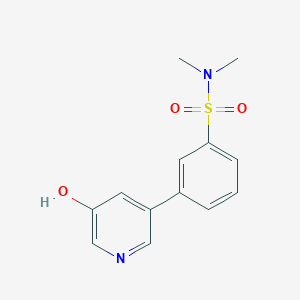
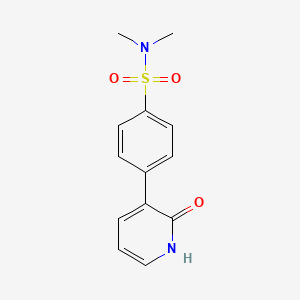
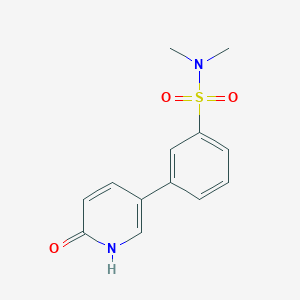

![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)

![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)
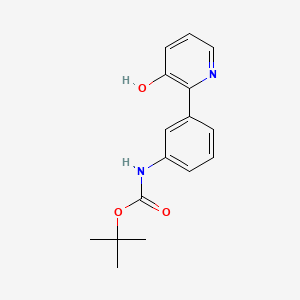

![2-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368986.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368994.png)
